molecular formula C24H24FN5O2 B2980857 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide CAS No. 921890-40-6

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2980857
CAS No.: 921890-40-6
M. Wt: 433.487
InChI Key: UDGCKIMHTKLULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide” is a chemical compound . It is an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed by Bayer for the treatment of erectile dysfunction and heart failure .


Synthesis Analysis

The synthesis of this compound involves several steps . The key intermediate, 2-(1,3-benzo thiazol-2-yl)-3-(aryl)prop-2-enenitrile, was synthesized using a microwave efficient method .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography . The structure of the rat neuronal nitric oxide synthase heme domain in complex with this compound has been determined using X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include N-1 benzylation . The reactions were performed under microwave irradiation, which allowed access to numerous fused heteroaromatic compounds .

Scientific Research Applications

Novel Compound Synthesis and Antituberculosis Activity

A study designed and synthesized a series of compounds evaluated for their in vitro antituberculosis activity and cytotoxicity. Among these, a compound structurally related to the queried chemical showed promising activity against Mycobacterium tuberculosis, indicating its potential as a lead compound for further development in antituberculosis drug discovery (Jeankumar et al., 2013).

Peripheral Benzodiazepine Receptor Study

Research into substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors using positron emission tomography highlighted the synthesis of compounds with high affinity and selectivity. These studies are essential for understanding the role of peripheral benzodiazepine receptors in neurodegenerative disorders, with the compounds serving as potential imaging agents (Fookes et al., 2008).

Anti-Lung Cancer Activity

Another study focused on the synthesis of novel fluoro substituted benzo[b]pyran compounds, which demonstrated significant anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers. This research suggests the potential of such compounds in cancer therapy (Hammam et al., 2005).

TSPO Ligands for Neuroinflammation PET Imaging

A series of novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research is pivotal for developing in vivo PET radiotracers for diagnosing and studying neuroinflammation-related diseases (Damont et al., 2015).

Synthesis and Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

The synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity revealed compounds with significant inhibitory effects on the MCF-7 human breast adenocarcinoma cell line. Such studies contribute to the discovery of new therapeutic agents for cancer treatment (Abdellatif et al., 2014).

Mechanism of Action

This compound acts as a soluble guanylate cyclase activator . It has been shown to inhibit neuronal nitric oxide synthase, which is an important therapeutic approach to target neurodegenerative disorders .

Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2/c1-2-19(17-8-4-3-5-9-17)23(31)26-12-13-30-22-20(14-28-30)24(32)29(16-27-22)15-18-10-6-7-11-21(18)25/h3-11,14,16,19H,2,12-13,15H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGCKIMHTKLULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.